Methyl [3,3'-bipyridine]-6-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1214390-27-8 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 5-pyridin-3-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-5-4-10(8-14-11)9-3-2-6-13-7-9/h2-8H,1H3 |
InChI Key |
LLRIDSFUOBCANW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Contextualization Within the Field of Bipyridine Chemistry
Bipyridines are a class of organic compounds that consist of two interconnected pyridine (B92270) rings. They are renowned for their ability to act as chelating ligands, forming stable complexes with a wide array of metal ions. researchgate.netorgsyn.org This property has made them fundamental components in the development of catalysts, photosensitizers, and supramolecular structures. researchgate.net The specific isomerism of the bipyridine scaffold—referring to the connection points of the two rings—profoundly influences the resulting metal complexes' geometry and electronic properties.
Methyl [3,3'-bipyridine]-6-carboxylate is an asymmetrically substituted bipyridine. Unlike the more common 2,2'-bipyridine (B1663995) or 4,4'-bipyridine (B149096) ligands, the 3,3'-linkage results in a different spatial arrangement of the nitrogen atoms, affecting how they coordinate to a metal center. The addition of the methyl carboxylate group further refines its function, introducing an electron-withdrawing element that can modulate the electronic characteristics and reactivity of the molecule and its subsequent metal complexes. This functionalization makes it a valuable building block for creating precisely tailored chemical structures. chemscene.com
Significance of Methyl 3,3 Bipyridine 6 Carboxylate As a Multifaceted Research Target
The scientific interest in Methyl [3,3'-bipyridine]-6-carboxylate stems from its versatility as a ligand and a synthetic intermediate. Its distinct structure makes it a valuable component in several areas of chemical research.
In coordination chemistry , this compound serves as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comnih.gov The nitrogen atoms of the bipyridine core and the oxygen atom of the carboxylate group can all participate in binding to metal centers, leading to the formation of complex, multidimensional structures. nih.gov These materials are under intense investigation for applications in gas storage, separation, and as sensors. For instance, related bipyridine-carboxylate ligands have been used to construct MOFs that exhibit selective sensing of nitroaromatic compounds, which are common explosives. nih.govacs.org
The electronic properties imparted by the methyl carboxylate group make this ligand particularly useful in the field of photocatalysis . Ruthenium complexes of bipyridine derivatives, for example, are famous for their metal-to-ligand charge transfer (MLCT) properties, which are central to their use in light-harvesting applications and solar energy conversion. researchgate.netresearchgate.net The ability to tune the electronic nature of the ligand through functional groups like esters is crucial for optimizing the performance of these photocatalytic systems.
Furthermore, as a synthetic building block , this compound can be modified to create more complex and functional molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing a handle for further chemical transformations. rsc.org This allows for its incorporation into larger molecular assemblies, including polymers and pharmacologically relevant scaffolds. nih.gov
Table 1: Research Applications of Substituted Bipyridines
| Research Area | Role of Bipyridine Ligand | Example Application |
|---|---|---|
| Coordination Chemistry | Forms stable complexes with metal ions. | Synthesis of Metal-Organic Frameworks (MOFs) for gas storage. mdpi.comnih.govresearchgate.net |
| Catalysis | Modulates the electronic and steric properties of metal catalysts. | Homogeneous catalysis, such as in cross-coupling reactions. researchgate.net |
| Materials Science | Acts as a building block for functional materials. | Development of luminescent materials and chemical sensors. nih.govacs.org |
| Photocatalysis | Participates in light absorption and electron transfer processes. | Light-driven hydrogen evolution and CO2 reduction. nih.govresearchgate.net |
| Supramolecular Chemistry | Directs the self-assembly of complex architectures. | Construction of molecular knots and cages. ossila.com |
Historical Development of Research on Methyl 3,3 Bipyridine 6 Carboxylate
Diverse Synthetic Routes and Strategies
The construction of this compound is a multi-step process that involves the formation of the bipyridine core, followed by the introduction of the carboxylate functional group. The choice of synthetic route often depends on the availability of starting materials, desired scale, and required purity.
Precursor Identification and Optimized Preparation
The primary precursor for the synthesis of this compound is often [3,3'-bipyridine]-6-carboxylic acid . The synthesis of this crucial intermediate can be approached in several ways, primarily through cross-coupling reactions of appropriately substituted pyridine precursors.
Key precursors for the formation of the 3,3'-bipyridine (B1266100) core include halogenated pyridines and pyridylboronic acids or their esters. For instance, the coupling of a 3-halopyridine with a 3-pyridylboronic acid derivative is a common strategy. The preparation of these precursors has been optimized to ensure high yields and purity.
Table 1: Optimized Preparation of Key Precursors
| Precursor | Synthetic Method | Key Optimization Parameters | Typical Yield |
| 3-Pyridylboronic acid pinacol ester | Reaction of 3-bromopyridine with bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(dppf)Cl₂), base (e.g., potassium acetate), and an appropriate solvent (e.g., dioxane). | High |
| 3-Bromopyridine | Commercially available | Purification by distillation is often required. | N/A |
| 6-Bromo-pyridine-2-carboxylic acid | Diazotization of 6-amino-pyridine-2-carboxylic acid followed by bromination | Control of temperature and concentration of reagents. | Moderate to high |
The synthesis of 3-pyridylboronic acid can be achieved in high yield on a large scale from 3-bromopyridine via a lithium-halogen exchange followed by an in-situ quench with triisopropyl borate. orgsyn.org This method provides the boronic acid, which can then be converted to its more stable pinacol ester for use in cross-coupling reactions. orgsyn.org
Advanced Coupling Reactions for Bipyridine Core Formation
The formation of the C-C bond linking the two pyridine rings is the cornerstone of bipyridine synthesis. Several palladium-catalyzed cross-coupling reactions have been extensively developed for this purpose, each with its own advantages and limitations.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for the synthesis of biaryls, including bipyridines. It involves the reaction of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. A major challenge in the Suzuki coupling for bipyridine synthesis is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. mdpi.com To overcome this, specific ligands and reaction conditions have been developed to enhance catalyst turnover and yield. mdpi.com For the synthesis of the [3,3'-bipyridine] core, a 3-halopyridine can be coupled with a 3-pyridylboronic acid derivative.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. Negishi coupling is known for its high functional group tolerance and reactivity. The synthesis of 3,3'-bipyridines can be achieved by coupling a 3-pyridylzinc halide with a 3-halopyridine.
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. While effective, the toxicity of organotin reagents is a significant drawback. mdpi.com
Table 2: Comparison of Advanced Coupling Reactions for 3,3'-Bipyridine Synthesis
| Coupling Reaction | Key Features | Advantages | Disadvantages |
| Suzuki-Miyaura | Boronic acids/esters + Halides | Commercially available and stable boron reagents; mild reaction conditions. | Catalyst inhibition by bipyridine product. mdpi.com |
| Negishi | Organozinc reagents + Halides | High reactivity and functional group tolerance. | Moisture-sensitive organozinc reagents. |
| Stille | Organotin reagents + Halides | High yields and tolerance to a wide range of functional groups. | Toxicity of organotin compounds. mdpi.com |
Esterification Techniques for Carboxylate Functionalization
Once the [3,3'-bipyridine]-6-carboxylic acid precursor is obtained, the final step is the esterification to yield this compound.
Fischer-Speier Esterification: This is a classic and straightforward method involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically carried out under reflux conditions. The equilibrium of the reaction can be shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.
Other Esterification Methods: For substrates that may be sensitive to strong acidic conditions, alternative methods can be employed. These include the use of activating agents such as dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) to form a more reactive acyl intermediate, which then reacts with methanol.
Methodologies for Yield Optimization and Purity Assessment
Maximizing the yield and ensuring the high purity of this compound are critical for its application in further research and development.
To optimize the yield of the cross-coupling reactions for the bipyridine core formation, several factors can be fine-tuned:
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) and the ancillary ligand is crucial. Electron-rich and bulky phosphine ligands often improve catalytic activity and stability.
Base and Solvent: The selection of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene, dioxane, DMF, water) significantly impacts the reaction rate and yield. The optimal combination is often determined empirically for a specific substrate pairing.
Reaction Temperature and Time: Careful control of the reaction temperature is necessary to balance the rate of reaction with the potential for catalyst decomposition or side reactions. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.
Purity Assessment of the final product is typically a multi-step process:
Chromatography: Column chromatography on silica (B1680970) gel is a common method for purification. A mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes) is often used as the eluent. High-performance liquid chromatography (HPLC) can be employed for both analytical purity assessment and preparative purification, offering higher resolution.
Recrystallization: This technique is used to obtain highly pure crystalline material. The choice of solvent or solvent system is critical for effective purification.
Spectroscopic Analysis: The purity and identity of this compound are confirmed using a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.
Principles of Sustainable Synthesis and Green Chemistry in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve safety.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling reactions generally have good atom economy, but the choice of reagents can influence this.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF and dioxane with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) is a key goal. nih.gov Similarly, avoiding highly toxic reagents like organotin compounds is preferred. mdpi.com
Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. The development of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., palladium on carbon, Pd/C), can simplify catalyst separation and recycling. acsgcipr.org Metal-organic frameworks (MOFs) are also being explored as platforms for heterogeneous catalysis.
Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing efficient purification methods that reduce solvent usage contribute to waste reduction.
Table 3: Application of Green Chemistry Principles in the Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Safer Solvents | Utilizing aqueous solvent systems or greener organic solvents like 2-MeTHF for Suzuki-Miyaura coupling. nih.govgctlc.org |
| Catalysis | Employing heterogeneous palladium catalysts (e.g., Pd/C) for easier recovery and reuse. acsgcipr.org Exploring nickel-based catalysts as a more abundant and less expensive alternative to palladium. researchgate.net |
| Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures. numberanalytics.com |
| Waste Prevention | High-yield reactions and efficient purification techniques to minimize waste streams. |
By integrating these principles, the synthesis of this compound can be made more environmentally benign and economically viable.
This compound as a Versatile Ligand
This compound is an intriguing ligand due to its asymmetry and the presence of both a nitrogen-based bipyridine framework and a carboxylate functional group. This combination of donor sites allows for a variety of coordination modes and electronic interactions with metal centers.
Elucidation of Coordination Modes and Preferred Binding Sites
The structure of this compound presents multiple potential binding sites for metal ions: the two nitrogen atoms of the bipyridine rings and the oxygen atoms of the carboxylate group. The coordination behavior is influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands.
Generally, bipyridine ligands coordinate to metal ions in a bidentate fashion through the two nitrogen atoms, forming a stable five-membered chelate ring. The carboxylate group can coordinate in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting two or more metal centers. In the case of asymmetrically substituted bipyridines, the electronic and steric effects of the substituent can influence which nitrogen atom preferentially binds to the metal. For this compound, the ester group can exert an electron-withdrawing effect, potentially affecting the basicity of the adjacent pyridine nitrogen.
In complexes with transition metals, it is common for the bipyridine moiety to act as the primary chelating agent. The carboxylate group may or may not coordinate depending on the metal's coordination number preference and the reaction conditions. For instance, in a study of related 4,4′-bipyridine-2-carboxylic acid, the ligand was shown to coordinate to transition metals like zinc and manganese, highlighting the utility of such ligands in forming metal-containing building blocks ugr.es.
The coordination versatility of the carboxylate group is well-documented. It can adopt various modes such as monodentate, bidentate, and bridging bidentate, which can lead to the formation of discrete molecular complexes or extended coordination polymers acs.org. The specific mode adopted by this compound would be best confirmed by single-crystal X-ray diffraction studies of its metal complexes.
Application of Ligand Field Theory to this compound Complexes
Ligand Field Theory (LFT) is a powerful tool for understanding the electronic structure and properties of transition metal complexes. It describes the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies. The magnitude of this splitting (Δ) is influenced by the nature of the ligand and the geometry of the complex.
Bipyridine is generally considered a moderately strong field ligand, capable of causing a significant d-orbital splitting. This can lead to low-spin configurations in some d-electron systems. The presence of the methyl and carboxylate substituents on the bipyridine framework of this compound would modulate its ligand field strength. The methyl group is weakly electron-donating, which might slightly increase the ligand field strength, while the carboxylate ester is electron-withdrawing, which could decrease it.
Synthesis and Comprehensive Characterization of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound can be achieved through various standard synthetic methodologies. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction temperature can influence the final product's structure and crystallinity.
The synthesis of the ligand itself can be accomplished through cross-coupling reactions, which are common for preparing bipyridine derivatives acs.org. For example, a Negishi or Suzuki coupling could be employed to form the 3,3'-bipyridine core, followed by functionalization to introduce the carboxylate group.
Characterization of the resulting complexes would involve a suite of analytical techniques. Infrared (IR) spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the C=N and C=O bonds. UV-Visible spectroscopy is crucial for probing the electronic structure, as discussed in the context of LFT. Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of diamagnetic complexes in solution. For paramagnetic complexes, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are informative. The definitive characterization of the solid-state structure is typically achieved through single-crystal X-ray diffraction.
Electronic Structure Analysis of Synthesized Complexes
The electronic structure of transition metal complexes with this compound is of fundamental interest. The interplay between the metal d-orbitals and the ligand's π-system can give rise to interesting photophysical and electrochemical properties. Bipyridine ligands are known to have low-lying π* orbitals, which can accept electron density from the metal center through back-bonding, particularly with electron-rich metals in low oxidation states. This metal-to-ligand charge transfer (MLCT) is often responsible for the intense colors of many bipyridine complexes ornl.gov.
The electronic properties of complexes with asymmetrically substituted bipyridines can be finely tuned. The electron-donating or -withdrawing nature of the substituents influences the energy of the ligand's molecular orbitals and, consequently, the energy of the MLCT transitions. Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data and provide a deeper understanding of the electronic structure and bonding in these complexes nih.govornl.gov.
Investigations into Geometrical Isomerism and Stereochemistry
The asymmetry of this compound introduces the possibility of geometrical isomerism in its coordination complexes. For an octahedral complex with the general formula [M(L)2X2], where L is the bidentate this compound and X is a monodentate ligand, several isomers can exist. The two bipyridine ligands can be arranged in a cis or trans fashion relative to each other. Furthermore, due to the ligand's asymmetry, different orientations of the ligands around the metal center can lead to additional isomers libretexts.orgcareerendeavour.com.
For example, in a tris-chelate complex of the type [M(L)3], the asymmetry of the ligand can lead to facial (fac) and meridional (mer) isomers, in addition to the possibility of diastereomers if the complex is chiral researchgate.netshivajicollege.ac.in. The specific isomers that are formed can be influenced by kinetic and thermodynamic factors during the synthesis. The separation and characterization of these isomers can be challenging but is crucial for understanding the structure-property relationships of the complexes.
Coordination Behavior with Lanthanide and Actinide Elements
The coordination chemistry of f-block elements (lanthanides and actinides) with nitrogen-containing heterocyclic ligands is an area of growing interest, partly driven by the need for efficient separation processes in nuclear fuel reprocessing rsc.org. Lanthanide and actinide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, the introduction of softer nitrogen donors, as in bipyridine ligands, can lead to interesting coordination environments and selective binding properties.
Lanthanide ions are known to form coordination polymers with bipyridine and carboxylate-containing ligands, often exhibiting high coordination numbers and interesting luminescent properties rsc.orgresearchgate.net. The coordination is primarily driven by electrostatic interactions, with the 4f orbitals being well-shielded and generally not involved in covalent bonding nih.gov.
In contrast, the 5f orbitals of the actinides are more radially extended and can participate more significantly in covalent bonding nih.gov. This can lead to differences in the coordination behavior and stability of actinide complexes compared to their lanthanide counterparts when using ligands with soft donor atoms. Studies on ligands containing both nitrogen and carboxylate donors have shown enhanced actinide selectivity, which is attributed to subtle differences in the electronic interactions between the metal ions and the ligand ornl.govornl.govosti.gov.
For this compound, it is expected to coordinate to lanthanide and actinide ions primarily through the hard oxygen atoms of the carboxylate group, with the nitrogen atoms of the bipyridine also potentially involved in the coordination sphere. The resulting complexes could have high coordination numbers and might form polynuclear or polymeric structures. The specific details of the coordination would depend on the ionic radius of the f-block element and the stoichiometry of the reaction.
Interactions with Main Group Metals
The coordination chemistry of this compound with main group metals is not extensively documented in publicly available scientific literature. However, by examining the coordination behavior of closely related bipyridine and carboxylate-containing ligands with main group elements, we can infer potential interaction modes for this specific compound. The presence of both a bipyridyl core and a carboxylate functional group suggests a versatile coordination behavior, allowing for interactions with a range of main group metal ions, including alkali metals (such as lithium, sodium, and potassium) and alkaline earth metals.
The carboxylate group (–COOCH₃) introduces additional coordination possibilities. The oxygen atoms of the carboxylate can coordinate to a metal center in a monodentate or bidentate fashion. In the case of this compound, the ester functionality might also participate in coordination, although this is generally a weaker interaction compared to the pyridine nitrogens or a deprotonated carboxylate.
Research on related bipyridine carboxylate ligands with main group metals is also informative. For example, studies on 4,4′-bipyridine-2-carboxylic acid have demonstrated its utility in forming coordination polymers with transition metals, a behavior that could extend to main group metals. While direct structural data for main group metal complexes of this compound is not available, the known interactions of similar ligands provide a foundation for predicting its coordination chemistry.
Detailed Research Findings from Related Systems:
While specific research on this compound with main group metals is scarce, studies on analogous systems provide valuable insights:
Sodium and Potassium Complexes with Bipyridine: Unsubstituted 2,2'-bipyridine has been shown to form complexes with sodium and potassium. For example, potassium doping of 2,2'-bipyridine has led to the discovery of superconductivity in the resulting material, identified as K₃-2,2'-bipyridine. hpstar.ac.cn This highlights the ability of alkali metals to engage in significant electronic interactions with the bipyridine framework. In another example, treatment of solutions of redox-active ligands with alkali metals like lithium, sodium, and potassium in the presence of 4,4'-bipyridine (B149096) has resulted in the formation of coordination polymers. rsc.org
Lithium Complexes with Bipyridine Derivatives: 2,2′-Bipyridine forms stable crystalline coordination complexes with lithium benzeneselenolate and lithium pyridine-2-selenolate. rsc.org In these structures, the lithium ion is coordinated by the bidentate bipyridine ligand. This demonstrates the strong affinity of lithium for the nitrogen donors of the bipyridine moiety. Furthermore, a light-driven extraction system for lithium ions has been developed using an azobipyridine ligand, where the tridentate azobipyridine groups are crucial for stabilizing the resulting complex. nih.gov
Pnictogen (Group 15) Complexes: Bipyridine complexes of pnictogen(III) cations (P³⁺, As³⁺, Sb³⁺, Bi³⁺) have been synthesized and characterized as strong Lewis acids. nih.gov This illustrates the ability of the bipyridine ligand to coordinate to heavier main group elements.
The following interactive data table summarizes key structural features of main group metal complexes with related bipyridine ligands, providing a comparative context.
| Compound/System | Main Group Metal | Key Structural Features | Reference |
| K₃-2,2'-bipyridine | Potassium (K) | Superconducting phase with a transition temperature of 7.2 K. | hpstar.ac.cn |
| [(dpp-bian)M(4,4′-bipy)]n | Lithium (Li), Sodium (Na), Potassium (K) | 1D and 2D coordination polymers. | rsc.org |
| [{Li(bipy)(SePh)}₂] | Lithium (Li) | Dimeric structure with lithium ions bridged by benzeneselenolate ligands and coordinated by bidentate bipyridine. | rsc.org |
| Azobipyridine-Lithium Complex | Lithium (Li) | Selective complexation forming a sandwich structure, used for light-driven lithium extraction. | nih.gov |
| [E(bipy)₃][OTf]₃ | Phosphorus (P), Arsenic (As), Antimony (Sb), Bismuth (Bi) | Tricationic complexes where the bipyridine ligands coordinate to the pnictogen center. | nih.gov |
It is important to reiterate that the information presented is based on related systems and serves to predict the potential coordination behavior of this compound with main group metals. Further experimental investigation is required to fully elucidate the specific interactions and structures formed by this particular ligand.
Methyl 3,3 Bipyridine 6 Carboxylate in Advanced Supramolecular Architectures
Principles of Self-Assembly Mediated by Methyl [3,3'-bipyridine]-6-carboxylate
The self-assembly of supramolecular structures guided by molecules like this compound is a process driven by the spontaneous organization of molecules into stable, well-defined aggregates. This process is governed by a delicate balance of multiple non-covalent interactions. The molecular structure of this compound is uniquely suited for this purpose, featuring multiple sites for directional interactions.
The bipyridine core provides two nitrogen atoms that can act as hydrogen bond acceptors or coordinate with metal ions. The pyridine (B92270) rings themselves are aromatic and can engage in π-π stacking interactions. Furthermore, the methyl carboxylate group offers additional sites for hydrogen bonding. The interplay of these interactions dictates the final, thermodynamically favored supramolecular architecture. The self-assembly process can be influenced by factors such as solvent polarity, temperature, and the presence of complementary molecules or metal ions.
Research into related pyridine-based ligands has demonstrated that Stille-type carbon-carbon bond-forming reactions are a crucial synthetic strategy for creating such versatile building blocks for metallosupramolecular architectures. cmu.edu For instance, the synthesis of 2,6-bis(trimethyltin)pyridine has been achieved on a large scale, which can then be used to produce bipyridine and terpyridine molecules. cmu.edu This highlights the synthetic accessibility of tailored pyridine-based ligands for supramolecular chemistry.
Role of Hydrogen Bonding Interactions in Supramolecular Construction
Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in the construction of supramolecular assemblies. In systems involving this compound, several types of hydrogen bonds can be envisaged. The nitrogen atoms on the bipyridine rings are effective hydrogen bond acceptors, readily interacting with hydrogen bond donors.
In the presence of suitable partner molecules, such as carboxylic acids, the formation of robust acid-pyridine heterosynthons is a common and predictable interaction. researchgate.netmdpi.com These synthons, which involve a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen, are a cornerstone of crystal engineering. The methyl carboxylate group of this compound can also participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor.
Studies on analogous molecules provide insight into the specific geometries of these interactions. For example, in a related compound, Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, two intramolecular hydrogen bonds are observed, one involving the N—H group and the carbonyl oxygen of the ester, and another between a C—H group and a pyridine nitrogen atom. nih.gov The formation of such defined hydrogen bonding patterns is critical in directing the assembly of molecules into larger, ordered structures. The strength and directionality of these bonds can be tuned by modifying the electronic properties of the interacting molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Acid-Pyridine Heterosynthon | Carboxylic Acid (O-H) | Pyridine Nitrogen | ~2.6 - 2.8 |
| C-H···O Hydrogen Bond | Activated C-H | Carbonyl Oxygen | ~3.0 - 3.5 |
| C-H···N Hydrogen Bond | Aromatic C-H | Pyridine Nitrogen | ~3.2 - 3.6 |
This table presents typical hydrogen bond distances observed in related supramolecular systems and are predictive for interactions involving this compound.
Aromatic Stacking (π-Stacking) and Other Non-Covalent Interactions
Beyond hydrogen bonding, aromatic stacking, or π-stacking, is a crucial non-covalent interaction that contributes significantly to the stability of supramolecular architectures containing this compound. The electron-rich π-systems of the two pyridine rings can interact with other aromatic systems, leading to face-to-face or edge-to-face arrangements. These interactions, while generally weaker than hydrogen bonds, are numerous in extended aromatic systems and collectively provide substantial stabilization energy.
The cohesion in the crystal structure of related compounds, such as Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate, is ensured by aromatic π–π stacking between benzene (B151609) and pyridine rings. nih.gov In this specific case, the shortest centroid-centroid separation was found to be 3.598 (2) Å. nih.gov The geometry of π-stacking can be parallel-displaced, T-shaped (edge-to-face), or sandwich-like, depending on the electronic nature and steric hindrance of the interacting rings.
| Interaction | Participating Groups | Typical Centroid-Centroid Distance (Å) | Significance |
| π-π Stacking | Bipyridine rings | 3.4 - 3.8 | Stabilization of layered or columnar structures. |
| C-H···π Interaction | Aromatic C-H and pyridine ring | ~2.5 - 2.9 (H to ring centroid) | Directional control of molecular orientation. |
This table provides typical distances for π-stacking and C-H···π interactions based on data from related aromatic compounds, which are applicable to systems with this compound.
Host-Guest Chemistry and Molecular Recognition with this compound Derivatives
The principles of self-assembly and directional non-covalent interactions inherent to this compound and its derivatives make them excellent candidates for the construction of host molecules in supramolecular host-guest chemistry. By incorporating this bipyridine unit into larger macrocyclic or cage-like structures, cavities of specific sizes and shapes can be created.
These cavities can then selectively bind guest molecules through a combination of interactions, including hydrogen bonding, π-stacking, and steric complementarity. For instance, a cryptand featuring pyridine units within its bridges has been shown to associate through C-H---π and π---π contacts, demonstrating the utility of these interactions in forming complex host structures. nih.gov The binding of a guest molecule within the host's cavity is a molecular recognition event, where the host selectively recognizes and binds a specific guest from a mixture of other molecules.
Derivatives of the parent [3,3'-bipyridine] structure, such as [3,3-Bipyridine]-6,6-dicarboxaldehyde, have been used to create metal-organic polyhedra. ossila.com These structures can exhibit selective anion binding, highlighting the potential for designing sophisticated host systems for charged species. ossila.com The reversible binding of fluorescent dyes has also been demonstrated, which opens up possibilities for the development of indicator-displacement assays. ossila.com The methyl carboxylate group in the target molecule can be further functionalized to introduce other binding sites or to tune the solubility and electronic properties of the resulting host system, thereby expanding the scope of its application in molecular recognition and sensing.
Methyl 3,3 Bipyridine 6 Carboxylate As a Foundational Building Block for Metal Organic Frameworks Mofs and Coordination Polymers Cps
Rational Design Principles for Methyl [3,3'-bipyridine]-6-carboxylate-based MOFs/CPs
The rational design of MOFs and CPs involves the deliberate selection of building blocks to achieve a target structure or function. nih.govresearchgate.net The unique chemical topology of this compound offers several design handles for crystal engineers.
Connectivity and Dimensionality: The ligand presents at least three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring bearing the carboxylate, the nitrogen of the second pyridine ring, and the oxygen atoms of the carboxylate group. The carboxylate group can coordinate in various modes (monodentate, bidentate chelating, bidentate bridging), which, combined with the two nitrogen sites, allows the ligand to link multiple metal centers. This versatility enables the construction of frameworks with varied dimensionality, from 1D chains to 2D layers and 3D frameworks. mdpi.com The choice of metal ion, with its preferred coordination geometry, and reaction conditions will ultimately dictate which sites are used and the final architecture. semanticscholar.org
Mixed-Ligand Strategy: A powerful design principle is the use of mixed-ligand systems. rsc.org this compound can be used in conjunction with other linkers, such as simple dicarboxylates or auxiliary N-donor ligands like 4,4'-bipyridine (B149096). semanticscholar.orgmdpi.com This strategy allows for fine-tuning of the resulting framework's porosity, stability, and topology. For instance, combining it with a longer dicarboxylate linker could expand the pore size, while an auxiliary ligand could alter the coordination environment of the metal node, leading to entirely different network structures. rsc.orgsemanticscholar.org
Functional Group Integration: The methyl ester group is a key feature for rational design. It can be incorporated as a latent functional site, decorating the pores of the MOF. This allows for the engineering of the pore's chemical environment without participating directly in network formation. Alternatively, it can be designed for subsequent transformation via post-synthetic modification, a strategy discussed further in section 5.4.
Advanced Synthesis Techniques: Hydrothermal, Solvothermal, and Mechanochemical Approaches
The synthesis method is a critical parameter that influences the crystallization process, often determining the final structure and properties of the resulting MOF or CP.
Hydrothermal and Solvothermal Synthesis Hydrothermal and solvothermal techniques are the most common methods for synthesizing MOFs and CPs. semanticscholar.org These methods involve heating a mixture of the metal salt and the organic linker(s) in a sealed vessel in water (hydrothermal) or an organic solvent (solvothermal), such as N,N-dimethylformamide (DMF). nih.govacs.org The elevated temperature and pressure facilitate the dissolution of reactants and the subsequent crystallization of the framework.
For a linker like this compound, the choice of solvent is crucial. Solvents like DMF or N,N-diethylformamide (DEF) are often used. acs.org The reaction temperature is another key variable; different phases can form at different temperatures. semanticscholar.org The introduction of modulators, such as monofunctional carboxylic acids or mineral acids like HCl, can slow down the reaction rate, which often leads to larger, higher-quality crystals suitable for single-crystal X-ray diffraction. nih.gov
| Framework (Illustrative Example) | Ligands | Metal Salt | Method | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|
| [Ni2(SIP)(BPY)3(H2O)4] | 5-sulfoisophthalic acid (SIP), 4,4'-bipyridine (BPY) | Ni(NO3)2·6H2O | Solvothermal | DMF/H2O | 85 °C | acs.orgnih.gov |
| [Mn2(µ6-dpa)(bipy)2]n | 3-(2′,4′-dicarboxylphenoxy)phthalic acid (H4dpa), 2,2′-bipyridine (bipy) | MnCl2 | Hydrothermal | H2O | 160 °C | mdpi.com |
| [La2(bpdc)3(H2O)4]·(H2O)4 | 2,2′-bipyridine-3,3′-dicarboxylic acid (H2bpdc) | La(NO3)3·6H2O | Hydrothermal | H2O | 160 °C | researchgate.net |
Mechanochemical Synthesis Mechanochemistry is an alternative, often solvent-free or solvent-minimal, approach to MOF synthesis. researchgate.net This technique uses mechanical energy, typically from ball milling, to induce chemical reactions between solid-state reactants. researchgate.net The main advantages are reduced solvent waste, shorter reaction times, and the potential to form products that are inaccessible from solution-based methods. While less common than solvothermal methods, mechanochemical synthesis has been successfully employed for producing various MOFs, including those based on bipyridine ligands.
Topological Analysis and Structural Architectures of this compound MOFs/CPs
Topological analysis simplifies complex crystal structures into underlying nets composed of nodes and linkers, providing a powerful tool for classifying, understanding, and designing MOFs. nih.govacs.org The way in which the building blocks are connected defines the topology of the network. nih.gov
The structural architecture of a framework built with this compound would be highly dependent on which of its potential coordination sites are utilized.
As a 2-connecting linker: If only the two pyridine nitrogens coordinate, or if the carboxylate acts as a simple monodentate group and one nitrogen coordinates, the linker could propagate 1D chains with linear or zigzag geometries. researchgate.net
As a 3-connecting node: If both pyridine nitrogens and the carboxylate group all bind to different metal centers, the ligand acts as a 3-connected trigonal node. This can lead to the formation of 2D layers or complex 3D frameworks, depending on the coordination geometry of the metal SBU.
Formation of Polynuclear SBUs: The ligand can also facilitate the formation of polynuclear metal clusters, known as secondary building units (SBUs). mdpi.com For example, the carboxylate end could bridge two metal ions while the pyridine nitrogens bind to other metal centers, creating intricate SBUs that then assemble into a periodic network. The final topology is thus a result of the connectivity of both the ligand and the metal SBU. nih.gov
Common topologies for MOFs include sql (square lattice), dia (diamondoid), and fcu (face-centered cubic). nih.gov For more complex structures arising from multiple or asymmetric building units, specialized software such as ToposPro is used to determine the underlying net. nih.govwhiterose.ac.uk The asymmetry of this compound makes it a prime candidate for forming novel and complex topologies that might not be achievable with more symmetric linkers.
| Framework (Illustrative Example) | Dimensionality | Key Structural Feature | Topology | Reference |
|---|---|---|---|---|
| [Cu2(µ4-dpa)(bipy)2(H2O)]n | 2D | Cu(II) paddle-wheel SBU | sql (square lattice) | mdpi.com |
| [Mn2(µ6-dpa)(bipy)2]n | 2D | Dinuclear Mn(II) units | 3,6L66 | mdpi.com |
| [Zn(bpydc)(DMF)·DMF]n | 2D | Interdigitated network | sql (square lattice) | frontiersin.org |
| [Co3(μ3-dpna)2(4,4′-bipy)2(H2O)8]n | 3D | Co(II) ions linked by dpna and 4,4'-bipy | Not specified | nih.gov |
Strategies for Pore Engineering and Targeted Functionalization within MOFs/CPs
Pore engineering involves the modification of a MOF's pores to tailor its properties for specific applications. rsc.org This can be achieved by altering the pore size, shape, and chemical environment. rsc.org this compound is an excellent candidate for such strategies due to its integrated functional groups.
Pre-synthetic Functionalization: The most direct approach is the de novo synthesis using the functional linker itself. The methyl ester group of this compound would line the pores of the resulting MOF, directly influencing its surface chemistry and polarity. This is a form of pre-functionalization, where the properties are built-in from the start.
Post-Synthetic Modification (PSM): PSM involves the chemical transformation of a pre-formed MOF crystal. rsc.org The methyl ester group is a versatile handle for PSM. It could be hydrolyzed to a carboxylic acid, creating a more acidic pore environment, or converted to an amide by reaction with an amine, introducing new functional groups. This allows for the customization of a MOF's properties in a way that might be difficult to achieve directly. rsc.org
Post-Synthetic Metalation: The 3,3'-bipyridine (B1266100) unit, like its more common 2,2'-bipyridine (B1663995) and 4,4'-bipyridine cousins, provides an excellent "docking site" for metal ions. rsc.org After the framework is constructed, additional metal complexes can be introduced that coordinate to the unused nitrogen sites of the bipyridine units. This strategy is widely used to install catalytically active metal centers within the pores of a stable MOF, creating single-site heterogeneous catalysts. researchgate.net
Solvent-Assisted Linker Exchange (SALE): In this technique, a pre-existing MOF is soaked in a solution containing a different linker molecule. youtube.com The new linker can gradually replace the original linkers in the framework, leading to a functionalized MOF while maintaining the original topology. One could envision synthesizing a robust MOF with a simple linker and then using SALE to introduce this compound, thereby incorporating its functionality into a known, stable architecture.
These strategies highlight the immense potential of using carefully designed linkers like this compound to create advanced porous materials with precisely controlled structural and chemical properties. rsc.org
Mechanistic and Applied Catalytic Investigations of Methyl 3,3 Bipyridine 6 Carboxylate Based Systems
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants are in the same phase, represents a major area of application for bipyridine-metal complexes. The electronic and steric properties of bipyridine ligands can be finely tuned to influence the activity, selectivity, and stability of the catalyst. However, specific studies detailing the use of Methyl [3,3'-bipyridine]-6-carboxylate in such systems are not readily found in the current body of scientific literature.
Oxidative Transformations
The bipyridine scaffold is a common feature in ligands for metal-catalyzed oxidation reactions. Ruthenium-bipyridine complexes, for example, are well-known for their ability to catalyze water oxidation. chemscene.com In these systems, the bipyridine ligand helps to stabilize high-valent metal-oxo species that are key intermediates in the catalytic cycle. chemscene.com The electronic properties of the bipyridine ligand, influenced by substituents like esters and methyl groups, can modulate the redox potential of the metal center and, consequently, the efficiency of the catalyst.
A search of the available literature did not yield specific examples of this compound being employed in catalytic oxidative transformations. Research in this area has often focused on other isomers, such as 2,2'-bipyridine-6,6'-dicarboxylate, where the carboxylate groups play a crucial role in the catalytic mechanism. chemscene.com
Reductive Processes
Metal complexes featuring bipyridine ligands are also widely used in reductive catalysis, including the electrochemical and photochemical reduction of CO2. In these processes, the bipyridine ligand can act as an electron sink, accepting electrons and facilitating the multi-electron transfer required for substrate reduction. The redox potential and stability of the reduced catalyst are critical factors, which are directly influenced by the ligand's structure.
No specific studies detailing the application of this compound in homogeneous reductive processes were identified. The research on bipyridine-based reduction catalysts has predominantly utilized the 2,2'-bipyridine (B1663995) framework due to its strong chelation to metal centers.
Cross-Coupling Methodologies
Nickel- and palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, and bipyridine ligands are frequently employed to modulate the reactivity of the metal center. Substituents on the bipyridine backbone can have a significant impact on catalytic performance. For instance, studies on 6-substituted-2,2'-bipyridine ligands in nickel-catalyzed cross-electrophile coupling have shown that the nature of the substituent affects catalyst activity and stability.
Despite the importance of bipyridine ligands in this field, there is no specific research detailing the use of this compound as a ligand in cross-coupling reactions. The synthesis of related compounds like Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate has been described via cross-coupling methods, but its application as a ligand in subsequent catalytic reactions is not reported.
Principles of Asymmetric Catalysis
Asymmetric catalysis aims to produce chiral molecules with high enantioselectivity, often using chiral metal-ligand complexes. Bipyridine ligands can be made chiral to induce asymmetry in the catalytic process. The design of these ligands is crucial for creating a specific chiral environment around the metal's active site.
A review of the literature found no instances of this compound being used in asymmetric catalysis. The development of chiral bipyridine ligands for asymmetric transformations is an active area of research, but studies have focused on other structural motifs.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous ones.
This compound-Functionalized Solid Supports
Bipyridine units can be incorporated into porous materials like metal-organic frameworks (MOFs) or functionalized onto solid supports such as silica (B1680970) or clays. These materials can then be metalated to generate heterogeneous catalysts. The bipyridine moiety serves as the anchor point for the active metal species. This approach has been used to create catalysts for various reactions, including C-H activation and transesterification.
There are no published studies on the synthesis or catalytic application of solid supports functionalized specifically with this compound. Research on supported bipyridine catalysts has typically involved other isomers or derivatives that are more readily synthesized and incorporated into support materials.
Summary of Literature Search Findings
The following table summarizes the results of the literature search for the catalytic applications of this compound.
| Catalytic Area | Application of this compound Found |
| 6.1. Homogeneous Catalysis | |
| 6.1.1. Oxidative Transformations | No specific data found. |
| 6.1.2. Reductive Processes | No specific data found. |
| 6.1.3. Cross-Coupling Methodologies | No specific data found. |
| 6.1.4. Principles of Asymmetric Catalysis | No specific data found. |
| 6.2. Heterogeneous Catalysis | |
| 6.2.1. Functionalized Solid Supports | No specific data found. |
Catalytic Applications within MOF Structures
Currently, there is a notable absence of specific, published research detailing the catalytic applications of Metal-Organic Frameworks (MOFs) constructed using this compound as a primary or ancillary ligand. While the broader class of bipyridine- and carboxylate-based ligands has seen extensive use in the development of catalytic MOFs, literature specifically identifying and characterizing the performance of MOFs incorporating the precise this compound linker is not available in the public domain.
The functional groups present in this compound, namely the bipyridine unit for metal coordination and the methyl carboxylate group, suggest a potential for creating catalytically active sites. Bipyridine moieties are well-known for their ability to chelate metal ions, which can then act as Lewis acid sites or redox centers for catalysis. rsc.org The ester functionality could also, in principle, be involved in catalytic transformations or be post-synthetically modified to introduce other functional groups.
Hypothetically, MOFs built with this linker could be investigated for a range of catalytic reactions, including but not limited to:
Heterogeneous Lewis Acid Catalysis: The coordinated metal centers within the MOF could catalyze reactions such as cyanosilylation, aldol (B89426) additions, or Diels-Alder reactions.
Oxidation Catalysis: Incorporation of redox-active metals like manganese, cobalt, or copper could lead to MOFs capable of catalyzing oxidation reactions of various organic substrates.
Photocatalysis: The conjugated bipyridine system, when integrated into a suitable MOF architecture, might facilitate photocatalytic processes like CO₂ reduction or hydrogen evolution, similar to other bipyridine-based MOFs. acs.org
However, without experimental data from peer-reviewed sources, any discussion of catalytic activity remains speculative. The synthesis and successful activation of a stable, porous MOF from this specific linker would be the first step, followed by rigorous testing in various catalytic reactions to establish its efficacy, selectivity, and reusability.
Elucidation of Reaction Mechanisms and Catalytic Cycles
Consistent with the lack of documented catalytic applications, there is no information available concerning the elucidation of reaction mechanisms or catalytic cycles for systems based on this compound. The study of reaction mechanisms is contingent upon the observation and characterization of a catalytic process.
The investigation into a catalytic cycle for a hypothetical MOF based on this linker would involve a combination of experimental and computational techniques. Key steps in such an investigation would include:
Substrate and Intermediate Identification: Techniques such as in-situ spectroscopy (e.g., FTIR, Raman) and mass spectrometry would be employed to identify substrate binding, reaction intermediates, and product formation within the catalyst's pores.
Kinetic Studies: Reaction rates would be measured under varying conditions (temperature, pressure, substrate concentration) to determine the rate law and activation energy, providing insights into the rate-determining step of the catalytic cycle.
Computational Modeling: Density Functional Theory (DFT) and other computational methods would be used to model the catalyst's active site, the interaction with substrates, and the energy profiles of proposed mechanistic pathways. nih.gov This can help to visualize transition states and intermediates that may be too transient to observe experimentally.
Control Experiments: The use of catalytically inactive analogues or the study of homogeneous counterparts would help to confirm that the observed catalysis is indeed occurring within the MOF structure and to understand the role of the framework itself.
Until such time as a catalytically active MOF system incorporating this compound is reported, the elucidation of its specific reaction mechanisms and catalytic cycles remains an open area for future research.
Advanced Theoretical and Computational Studies of Methyl 3,3 Bipyridine 6 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Frontier Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Methyl [3,3'-bipyridine]-6-carboxylate, these calculations would typically be employed to determine its ground-state electronic structure, orbital energies, and the distribution of electron density. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and electronic excitation properties.
A systematic search of computational chemistry databases and scientific literature found no published studies detailing the specific HOMO, LUMO, or electronic structure calculations for this compound. Such a study would provide valuable insights into its potential as a photosensitizer or an electronic component.
Table 1: Hypothetical Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from a typical quantum chemical calculation for this compound. Note: These values are for illustrative purposes only and are not based on published experimental or computational results.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Indicates electronic excitability, kinetic stability, and chemical hardness. |
Molecular Dynamics Simulations of this compound in Solution and Solid States
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would model its movement and interactions in different environments, such as in an aqueous solution or in a crystalline solid state. These simulations provide insights into conformational changes, solvation effects, and intermolecular interactions. For example, an MD study in water would reveal how water molecules arrange around the ligand and the stability of its conformation.
There are currently no publicly available MD simulation studies specifically focused on this compound. Such research would be valuable for understanding its behavior in various media, which is crucial for applications in materials science or as a ligand in solution-based catalysis.
Computational Modeling of Ligand-Metal Interactions and Complex Formation
As a bipyridine derivative, this compound is an excellent candidate for a ligand in coordination chemistry. Computational modeling, often using DFT, is employed to study how it binds to metal ions. These models can predict the geometry of the resulting metal complex, the strength of the ligand-metal bonds, and the electronic changes that occur upon complexation. Parameters such as binding energy, charge transfer between the metal and the ligand, and changes in the HOMO-LUMO gap of the complex are typically calculated.
While computational modeling of metal complexes with various bipyridine ligands is a vast field of research nih.gov, no specific studies modeling the interaction of this compound with metal centers have been found in the literature. Research in this area would be key to designing novel catalysts, functional materials, or therapeutic agents based on this ligand.
Sophisticated Spectroscopic and Analytical Characterization Methodologies for Methyl 3,3 Bipyridine 6 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. For methyl [3,3'-bipyridine]-6-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments, and their connectivity.
Advanced ¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, characteristic of the two pyridine (B92270) rings, in addition to a singlet in the upfield region corresponding to the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by their position relative to the nitrogen atoms and the ester group. Protons adjacent to the nitrogen atoms or the electron-withdrawing carboxylate group are generally shifted downfield.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed at a significantly downfield chemical shift (around 160-170 ppm). The chemical shifts of the carbons in the pyridine rings are dependent on their proximity to the nitrogen atoms and the substituent. nih.gov Quaternary carbons, those without any attached protons, can also be identified. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~8.7 | C-2: ~150 |
| H-4 | ~7.9 | C-4: ~137 |
| H-5 | ~7.4 | C-5: ~124 |
| H-2' | ~8.8 | C-2': ~152 |
| H-4' | ~8.2 | C-4': ~139 |
| H-5' | ~7.6 | C-5': ~121 |
| -OCH₃ | ~3.9 | -OCH₃: ~53 |
| C-3 | - | C-3: ~135 |
| C-6 | - | C-6: ~125 |
| C-3' | - | C-3': ~133 |
| C-6' | - | C-6': ~148 |
| C=O | - | C=O: ~165 |
Note: These are predicted values based on the analysis of similar compounds and general NMR principles. Actual experimental values may vary.
Application of 2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on each of the pyridine rings, allowing for the assignment of protons within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations from the methyl protons to the carbonyl carbon and the C-6' carbon would confirm the position of the ester group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Assignment of Characteristic Vibrational Modes
The IR and Raman spectra of this compound are expected to display a number of characteristic bands. The most prominent of these would be the C=O stretching vibration of the ester group, typically appearing in the region of 1700-1730 cm⁻¹ in the IR spectrum. The C-O single bond stretching of the ester will also give rise to strong bands in the 1300-1000 cm⁻¹ region.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine rings will appear in the 1600-1400 cm⁻¹ region. acs.org Ring breathing modes, which are often strong in Raman spectra, can provide a fingerprint for the bipyridine core. researchgate.net
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=O Stretch (Ester) | 1730-1715 | IR (strong) |
| C=C/C=N Ring Stretch | 1600-1400 | IR, Raman |
| C-O Stretch (Ester) | 1300-1000 | IR (strong) |
| C-H Bending (out-of-plane) | 900-650 | IR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation and the presence of chromophores. elte.hu
Analysis of Electronic Transitions and Absorbance Profiles
The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated bipyridine system. libretexts.org These transitions typically result in strong absorption bands in the UV region, likely below 300 nm. The presence of the carboxylate group, a chromophore, can influence the position and intensity of these absorption maxima. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms and the oxygen of the carbonyl group, are also possible but are generally much weaker and may be observed as shoulders on the more intense π → π* bands. hnue.edu.vn The solvent used for the analysis can also affect the position of the absorption bands due to solvatochromic effects.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~240-280 | High |
| n → π | ~300-340 | Low |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it provides a wealth of information.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique elemental formula. For this compound (C₁₂H₁₀N₂O₂), the theoretical monoisotopic mass is 214.07423 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts, such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The experimentally measured mass is then compared to the theoretical value, and a low mass error provides strong evidence for the assigned chemical formula. uni.lunih.gov This technique is fundamental in confirming the identity of a newly synthesized batch of the compound.
Interactive Table 1: Theoretical HRMS Data for this compound (C₁₂H₁₀N₂O₂) *
| Adduct Ion | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | [C₁₂H₁₀N₂O₂]⁺ | 214.07423 |
| [M+H]⁺ | [C₁₂H₁₁N₂O₂]⁺ | 215.08151 |
| [M+Na]⁺ | [C₁₂H₁₀N₂O₂Na]⁺ | 237.06345 |
**Note: These are theoretically calculated values. Actual experimental values may vary slightly.
Tandem mass spectrometry (MS/MS) experiments are conducted to purposefully fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and provides definitive evidence for the connectivity of its atoms. When the molecular ion of this compound is subjected to collision-induced dissociation (CID), it is expected to cleave at its most labile bonds. chemguide.co.uk
Key expected fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester's C-O bond would result in the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion [M-31]⁺. libretexts.org
Loss of the methoxycarbonyl group (-COOCH₃): The entire ester group can be lost as a radical (•COOCH₃, 59 Da), leading to the formation of the [3,3'-bipyridine]⁺ radical cation [M-59]⁺.
Cleavage of the bipyridine core: Fragmentation of the bipyridine ring system itself can also occur, though this typically requires higher energy and results in smaller charged fragments characteristic of pyridine rings.
The analysis of these specific losses allows researchers to confirm the presence and position of the methyl ester group on the bipyridine scaffold. chemguide.co.uklibretexts.org
Interactive Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure / Loss |
|---|---|
| 214 | [C₁₂H₁₀N₂O₂]⁺ (Molecular Ion) |
| 183 | [M - •OCH₃]⁺ |
| 155 | [M - •COOCH₃]⁺ |
**Note: This represents a plausible fragmentation pattern. The relative abundance of fragments depends on the specific MS/MS conditions.
X-ray Diffraction (XRD) for Crystallographic Analysis
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a solid-state material. It is used to analyze the crystalline structure of this compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.
For an unambiguous determination of the molecular structure, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard. researchgate.net This technique requires growing a high-quality single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise coordinates of each atom in the unit cell. mdpi.com
The data obtained from an SCXRD experiment on this compound would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide exact bond lengths (e.g., C=O, C-O, C-C, C=N), bond angles, and torsion angles, confirming the planarity of the pyridine rings and the orientation of the ester group relative to the bipyridine core. This level of detail is crucial for understanding structure-property relationships. Although specific data for this exact compound is not publicly available, a hypothetical dataset based on similar structures is presented below for illustrative purposes. researchgate.netrsc.org
Interactive Table 3: Illustrative Single-Crystal XRD Data for a Bipyridine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.15 |
| b (Å) | 10.25 |
| c (Å) | 14.50 |
| β (°) | 98.5 |
| Volume (ų) | 1048 |
| Z (molecules/unit cell) | 4 |
**Note: This data is hypothetical and serves to illustrate the type of information obtained from an SCXRD experiment.
While SCXRD analyzes a single point, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. researchgate.net This makes it an invaluable tool for routine phase identification and the assessment of sample purity. The sample is ground into a fine powder, causing the crystallites to be randomly oriented. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).
For this compound, the experimental PXRD pattern of a newly synthesized batch would be compared against a reference pattern. chemguide.co.uk This reference can be either from a known pure standard or, more powerfully, a pattern simulated from the single-crystal X-ray diffraction data. A match between the experimental and reference patterns confirms the identity of the crystalline phase. The absence of unexpected peaks indicates a high degree of phase purity, while the presence of additional peaks would suggest impurities or the existence of a different polymorph. researchgate.net
Interactive Table 4: Representative Powder XRD Peaks for a Crystalline Organic Compound
| Position (°2θ) | Intensity (%) |
|---|---|
| 10.5 | 45 |
| 15.2 | 80 |
| 21.1 | 100 |
| 23.8 | 65 |
| 26.0 | 90 |
**Note: This table provides a representative list of diffraction peaks. The actual positions and intensities are unique to the specific crystal structure of the compound.
Emerging Research Frontiers and Future Directions for Methyl 3,3 Bipyridine 6 Carboxylate
Development of Novel and Efficient Synthetic Routes
The synthesis of asymmetrically substituted bipyridines like Methyl [3,3'-bipyridine]-6-carboxylate presents a significant challenge due to the need for selective bond formation between two different pyridine (B92270) rings. Traditional methods often suffered from low yields and harsh reaction conditions. However, modern organometallic catalysis has revolutionized the synthesis of such complex heterocyclic structures.
Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern bipyridine synthesis. nih.gov Methods such as Suzuki-Miyaura, Negishi, and Stille couplings offer versatile and efficient pathways. mdpi.comorgsyn.org These reactions typically involve the coupling of a pyridyl halide with a pyridyl organometallic reagent (e.g., a boronic acid or an organozinc compound) in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This is a widely used method for forming C-C bonds due to the stability and low toxicity of the boronic acid and ester reagents. libretexts.orgmdpi.com The synthesis of this compound via this route would likely involve the coupling of a methyl 5-halopyridine-2-carboxylate with a pyridine-3-boronic acid, or the reverse combination. A significant challenge in Suzuki couplings involving bipyridines is that the product itself can act as a ligand and inhibit the catalyst, sometimes requiring higher catalyst loadings or specialized ligands to achieve high yields. acs.orgnih.gov
Negishi Coupling: This reaction utilizes organozinc reagents, which are more reactive than organoborons and can be effective even with less reactive pyridyl chlorides. wikipedia.orgorgsyn.org The Negishi coupling is known for its high functional group tolerance, which is crucial when dealing with ester groups like the methyl carboxylate present in the target molecule. orgsyn.orgorgsyn.org The synthesis could proceed by coupling a 3-halopyridine with an organozinc derivative of methyl 5-bromopicolinate. The reaction generally offers high yields under mild conditions. orgsyn.org
Stille Coupling: While effective, the Stille coupling uses organotin reagents, which are associated with high toxicity, limiting its widespread appeal. mdpi.comnih.gov
Recent advancements focus on improving catalyst efficiency, utilizing more accessible starting materials, and developing transition-metal-free alternatives. mdpi.com For instance, decarboxylative cross-coupling and methods mediated by sulfur or phosphorus have been explored to circumvent the challenges of traditional methods. mdpi.com
| Synthetic Route | Key Reagents | Catalyst (Typical) | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pyridyl Boronic Acid/Ester + Pyridyl Halide | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, low toxicity, good functional group tolerance. libretexts.orgmdpi.com | Catalyst inhibition by bipyridine product. nih.gov |
| Negishi Coupling | Organozinc Reagent + Pyridyl Halide | Pd(PPh₃)₄, NiCl₂(dppe) | High reactivity, mild conditions, excellent functional group tolerance. orgsyn.orgwikipedia.org | Moisture-sensitive organozinc reagents. |
| Stille Coupling | Organostannane + Pyridyl Halide | Pd(PPh₃)₄ | High yields. nih.gov | Toxicity of organotin reagents. mdpi.com |
Exploration in Advanced Materials Science beyond MOFs
While bipyridine ligands are famous for their use in Metal-Organic Frameworks (MOFs), the unique properties of this compound make it a candidate for a new generation of advanced materials, particularly functional polymers and materials for organic electronics.
Functional Polymers: The bipyridine unit can be incorporated into polymer backbones or as side-chains. nih.govresearchgate.net The resulting coordination polymers, when complexed with metal ions, can exhibit interesting photophysical or electronic properties. mdpi.com The ester group in this compound offers a site for post-polymerization modification or can influence the polymer's solubility and processing characteristics. Research into N-oxide-functionalized bipyridine polymers has shown that modifying the bipyridine unit can switch the charge transport nature from p-type to n-type, a crucial development for organic thin-film transistors (OTFTs) used in logic circuits. nih.gov The electronic influence of the carboxylate group could be similarly exploited to tune the polymer's semiconductor properties.
Organic Electronics: Quaternized 4,4'-bipyridine (B149096) derivatives (viologens) are well-known for their electrochromic properties, but other bipyridine isomers are also finding use in electronic applications. nih.gov The twisted conformation of the 3,3'-bipyridine (B1266100) skeleton can influence molecular conductance, a property of interest for designing molecular wires or switches. nih.gov Bipyridine derivatives are being investigated as electron transport materials in organic electroluminescence elements (OLEDs). google.com The methyl ester group, being electron-withdrawing, can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for creating efficient n-type materials for organic electronics. nih.gov
| Material Type | Role of this compound | Potential Application | Reference Finding |
|---|---|---|---|
| Conjugated Polymers | As a monomeric building block. | Organic Thin-Film Transistors (OTFTs), Sensors. | N-oxide functionalization of bipyridines can create n-type polymers. nih.gov |
| Coordination Polymers | Ligand for metal-ion crosslinking. | Luminescent materials, Catalytic materials. | Bis-terpyridine coordination polymers show intense fluorescence. mdpi.com |
| Organic Electronics | Electron transport layer or molecular switch component. | OLEDs, Molecular-scale electronics. | Bipyridine derivatives are suitable as electron transport materials. google.com |
Integration into Photochemical and Electrochemical Systems
The ability of bipyridines to form stable complexes with a variety of transition metals, particularly ruthenium, makes them central to the fields of photochemistry and electrochemistry. These complexes can absorb light and participate in electron transfer processes, making them ideal for applications in solar energy conversion and energy storage.
Photochemical Systems: Ruthenium-polypyridyl complexes are classic photosensitizers, capable of absorbing visible light and initiating photochemical reactions. acs.org The specific ligands attached to the metal center tune the complex's absorption spectrum, excited-state lifetimes, and redox potentials. acs.orgnih.gov Incorporating this compound as a ligand would influence these properties. For example, functionalizing bipyridine ligands with electron-withdrawing groups can increase the lifetime and quantum yield of the excited state, enhancing photosensitizing properties. acs.org This is critical for applications like dye-sensitized solar cells (DSSCs), where the complex must efficiently inject an electron into a semiconductor material after light absorption, and for photocatalysis, including the production of solar fuels like hydrogen.
Electrochemical Systems: The redox activity of bipyridine complexes is also key to their use in electrochemical applications. Recently, bipyridine-ester modified derivatives have been developed as catholyte materials for aqueous organic redox flow batteries (AORFBs), a promising technology for large-scale energy storage. mdpi.comnih.gov The electron-withdrawing bipyridine moiety was shown to elevate the redox potential of the active molecule, leading to a higher cell voltage. mdpi.comnih.gov The ester functionality enhances solubility and stability. Similarly, complexes of this compound could be designed as catalysts for electrochemical processes, such as the reduction of CO₂. The ligand structure plays a critical role in determining the product selectivity and efficiency of such electrocatalysts. acs.org
Interdisciplinary Research Synergies and Applications
The versatility of this compound allows it to bridge multiple scientific disciplines, leading to innovative applications in catalysis, supramolecular chemistry, and beyond.
Catalysis: Beyond photocatalysis, bipyridine-metal complexes are powerful catalysts for a vast range of organic transformations. Nickel catalysts bearing bipyridine ligands are highly effective for cross-coupling reactions. nih.gov Ruthenium complexes with bipyridine-dicarboxylate ligands are among the most active molecular catalysts for water oxidation, a key reaction for producing green hydrogen. acs.org The electronic properties imparted by the substituents on the bipyridine rings are crucial for tuning the catalyst's activity and stability. acs.org The specific 3,3'-bipyridine scaffold, combined with the methyl carboxylate, offers a unique electronic and steric environment that could be exploited to develop novel catalysts with enhanced selectivity or efficiency.
Supramolecular Chemistry: Bipyridines are fundamental building blocks in supramolecular chemistry, where non-covalent interactions are used to construct large, well-defined assemblies. acs.org The directional nature of the nitrogen lone pairs allows bipyridines to act as linear linkers, forming coordination-driven structures like molecular squares, triangles, and cages when combined with metal ions. nih.gov The ester group of this compound can participate in additional non-covalent interactions, such as hydrogen bonding, or serve as an attachment point for other functional units, enabling the construction of highly complex and functional supramolecular architectures. nih.govnih.gov These structures have potential applications in areas like molecular sensing, guest encapsulation, and the development of responsive materials. nih.govsemanticscholar.org
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry (e.g., distinguishing 3,3'- vs. 2,2'-substitution). The ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR .
- X-ray crystallography : Use SHELXL for structure refinement. Crystals grown via slow evaporation (methanol/water) yield high-resolution data. The bipyridine dihedral angle (critical for π-stacking) should be analyzed .
- IR : Ester C=O stretch at ~1730 cm⁻¹ confirms functional group integrity .
How can regioselectivity challenges in bipyridine synthesis be addressed, particularly for 3,3'-substitution patterns?
Advanced
Regioselectivity is influenced by steric and electronic directing groups :
- Meta-directing substituents : Electron-withdrawing groups (e.g., carboxylates) at the 6-position of pyridine direct coupling to the 3-position.
- Pre-functionalized intermediates : Use 3-bromo-6-methoxycarbonylpyridine to bias coupling toward the 3,3'-position .
- Computational modeling : DFT calculations (e.g., Gaussian) predict favorable transition states for cross-coupling pathways .
How does the ester functional group influence the compound’s coordination chemistry in catalytic systems?
Advanced
The ester group acts as a weak-field ligand , modulating metal-ligand interactions in complexes. For example:
- Ruthenium catalysts : this compound forms octahedral Ru(II) complexes, where the ester’s electron-withdrawing effect stabilizes low-spin states. This enhances catalytic activity in artificial photosynthesis (e.g., water oxidation) .
- Steric effects : The methyl ester reduces axial coordination sites, favoring planar geometries critical for photocatalytic efficiency .
How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) of this compound?
Q. Advanced
- Comparative analysis : Use differential scanning calorimetry (DSC) to validate melting points against literature. Contradictions often arise from polymorphic forms or impurities.
- Solubility studies : Conduct systematic tests in polar (DMSO, MeOH) and nonpolar solvents (toluene). Conflicting reports may reflect hydration states or particle size effects .
- Single-crystal XRD : Resolve structural ambiguities (e.g., hydrogen bonding networks affecting solubility) .
What are the stability considerations for this compound under catalytic reaction conditions?
Q. Advanced
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Avoid prolonged heating in refluxing toluene (>110°C) .
- Hydrogenation sensitivity : The ester group is stable under mild H₂ (1 atm, Pd/C), but the bipyridine core may hydrogenate at higher pressures (>5 atm), forming piperidine derivatives. Monitor via in situ FTIR .
- Acid/base stability : Hydrolysis of the ester occurs in strong acids (e.g., HCl > 1 M) or bases (NaOH > 0.5 M). Use buffered aqueous conditions (pH 5–8) for aqueous-phase catalysis .
How can computational methods aid in predicting the compound’s reactivity in novel reactions?
Q. Advanced
- DFT calculations : Simulate reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). For example, the 4-position of the pyridine ring is electron-deficient, favoring electrophilic substitution .
- Molecular docking : Predict binding affinities for enzyme inhibition studies (e.g., as a kinase inhibitor scaffold).
- Solvent modeling : COSMO-RS predicts solubility parameters in ionic liquids or deep eutectic solvents .
What are the challenges in scaling up synthesis while maintaining purity?
Q. Advanced
- Byproduct formation : At scale, Pd black formation reduces catalyst efficiency. Use ligand-accelerated catalysis (e.g., Xantphos) to improve turnover number (TON) .
- Purification bottlenecks : Replace column chromatography with crystallization-driven purification (e.g., methanol/water mixtures).
- Process analytics : Implement inline PAT (process analytical technology) tools (e.g., Raman spectroscopy) to monitor reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
